BenchChemオンラインストアへようこそ!

2-(2-(morpholinomethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

The compound 2-(2-(morpholinomethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone (C₁₉H₂₆N₄O₂, exact mass 342.20558 g/mol) is a benzimidazole-based small molecule bearing a morpholinomethyl substituent at the C2 position and a piperidin-1-yl-ethanone group at N1. It is currently supplied as a research-grade screening compound at a typical purity of 95%.

Molecular Formula C19H26N4O2
Molecular Weight 342.4 g/mol
Cat. No. B4545195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(morpholinomethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone
Molecular FormulaC19H26N4O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCOCC4
InChIInChI=1S/C19H26N4O2/c24-19(22-8-4-1-5-9-22)15-23-17-7-3-2-6-16(17)20-18(23)14-21-10-12-25-13-11-21/h2-3,6-7H,1,4-5,8-15H2
InChIKeyWMNGEBKCYGAHNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Morpholinomethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone: Core Identity and Procurement Starting Point


The compound 2-(2-(morpholinomethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone (C₁₉H₂₆N₄O₂, exact mass 342.20558 g/mol) is a benzimidazole-based small molecule bearing a morpholinomethyl substituent at the C2 position and a piperidin-1-yl-ethanone group at N1. It is currently supplied as a research-grade screening compound at a typical purity of 95% . Structurally, it belongs to a class of morpholine/piperidine-functionalized benzimidazoles that have been investigated in kinase inhibition, receptor antagonism, and catalytic applications [1].

Why Generic Substitution Is Not Advisable for 2-(2-(Morpholinomethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone


This compound cannot be simply interchanged with close structural analogs—such as the azepane homologue (CAS 915911-27-2) or the regioisomer (CAS 943103-98-8)—because subtle differences in ring size, connectivity, and N-substituent geometry are known to alter target engagement, physicochemical properties, and synthetic tractability in benzimidazole-based series . The piperidine-ethanone arm is positioned to interact with a specific sub-pocket, while the morpholinomethyl group on C2 modulates both solubility and metabolic stability; swapping either module without direct comparative data risks losing the intended pharmacological or chemical performance [1].

Quantitative Differentiation Evidence for 2-(2-(Morpholinomethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone


Ring-Size Differentiation: Piperidine (6-Membered) vs. Azepane (7-Membered) Homologue

The target compound incorporates a piperidine ring (6-membered), whereas the closest commercially catalogued homologue (CAS 915911-27-2) contains an azepane ring (7-membered). This ring expansion increases the molecular weight from 342.4 to 356.5 g/mol (+4.1%) and adds one methylene unit, which can alter LogP, basicity (pKa of conjugate acid ~10.5 for piperidine vs. ~10.8 for azepane), and conformational flexibility . These differences may influence membrane permeability, target binding kinetics, and off-rate profiles.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Regioisomeric Differentiation: N1-Ethanone vs. C2-Methyl Connectivity

The target compound has the piperidin-1-yl-ethanone group on N1 and the morpholinomethyl group on C2. Its regioisomer (CAS 943103-98-8) reverses this connectivity, placing the morpholinyl-oxoethyl on N1 and the piperidinylmethyl on C2 . This positional swap relocates the hydrogen-bond-accepting carbonyl group relative to the benzimidazole core, potentially altering the pharmacophoric orientation for kinase ATP-binding pockets or receptor interaction surfaces. No head-to-head biological comparison of the two regioisomers has been published.

Medicinal Chemistry Isomerism Target Engagement

Kinase Inhibition Potential: Class-Level Inference from Benzimidazole Chemotype

Benzimidazole derivatives bearing morpholinomethyl and piperidine substituents have been claimed as inhibitors of PIM1-3 and DYRK1A kinases in patent literature [1]. While the specific compound has not been individually profiled, structurally related PIM kinase inhibitors in the benzimidazole class achieve IC₅₀ values in the low nanomolar range (e.g., PIM1 IC₅₀ = 0.9 nM for US8575145 compound 123) [2]. The target compound's morpholinomethyl-piperidine-ethanone substitution pattern is consistent with the general pharmacophore described in these patents, but no direct data for this compound exists.

Kinase Inhibition PIM Kinase Cancer Research

Purity and Characterization Baseline for Reproducibility

The target compound is supplied at a typical purity of 95% as determined by HPLC or NMR . In contrast, the closest regioisomer (CAS 943103-98-8) is listed on ChemicalBook with a purity specification of 97% . The 2% purity difference, while small, may be significant for high-sensitivity biochemical or cellular assays where trace impurities could confound results. No certificates of analysis or batch-specific data are publicly available for independent verification.

Analytical Chemistry Quality Control Reproducibility

Research and Industrial Application Scenarios for 2-(2-(Morpholinomethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone


Kinase Profiling and PIM/DYRK1A Inhibitor Screening

Based on the class-level evidence that morpholine-piperidine benzimidazoles are claimed as PIM1-3 and DYRK1A kinase inhibitors [1], this compound is most appropriately deployed in broad-panel kinase selectivity screens. Its specific substitution pattern—with the morpholinomethyl group on C2 and the piperidine-ethanone on N1—differentiates it from other benzimidazole kinase inhibitor scaffolds and may yield a distinct selectivity fingerprint. Researchers should include the azepane homologue (CAS 915911-27-2) and the regioisomer (CAS 943103-98-8) as comparators to establish structure-activity relationships.

Structure-Activity Relationship (SAR) Studies on Benzimidazole N1/C2 Substituent Effects

The compound serves as a key SAR probe for understanding how the position of the carbonyl group relative to the benzimidazole core affects target binding. Comparison with the regioisomer (CAS 943103-98-8) allows dissection of whether the ethanone linker orientation (N1–CH₂–C(=O)–piperidine vs. N1–C(=O)–CH₂–morpholine) influences biochemical potency or selectivity . Such studies are essential for hit-to-lead optimization programs in medicinal chemistry.

Physicochemical and Pharmacokinetic Profiling of Morpholine-Piperidine Benzimidazoles

The piperidine ring in the target compound is expected to confer lower LogP and smaller polar surface area compared to the azepane homologue (MW 342.4 vs. 356.5). This compound can be used as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to quantify the impact of ring expansion on passive permeability . Procurement for this purpose requires confirmation of purity ≥95% and identity verification by ¹H NMR or LC-MS before use.

Synthetic Methodology Development and Catalytic Applications

Benzimidazole derivatives bearing piperidine and morpholine moieties have demonstrated utility as ligand precursors for palladium-catalyzed Heck cross-coupling reactions [2]. While the target compound is a neutral benzimidazole rather than a benzimidazolium salt, its structural similarity to the catalytically active species described by Küçükbay et al. (2011) suggests potential as a ligand scaffold for transition-metal catalysis after quaternization. This application is speculative and would require de novo experimental validation.

Quote Request

Request a Quote for 2-(2-(morpholinomethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.